In-Depth Technical Guide: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
In-Depth Technical Guide: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
CAS Number: 188851-40-3
Introduction
This technical guide provides a comprehensive overview of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a halogenated aromatic ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide covers the physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, analytical data interpretation based on analogous compounds, and a prospective outlook on its potential biological activities.
Physicochemical Properties
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 363.284 °C at 760 mmHg | |
| Density | 1.166 g/cm³ | |
| Flash Point | 153.536 °C | |
| LogP | 4.32190 |
Synthesis: Experimental Protocol
The synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane is most effectively achieved through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3][4]
Reaction Scheme:
Materials:
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Chlorobenzene
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6-Chlorohexanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Water, deionized
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Sodium sulfate (Na₂SO₄), anhydrous
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser outlet is connected to a gas trap to handle the evolving HCl gas.
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Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow and careful addition of anhydrous aluminum chloride with stirring to form a suspension.
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Addition of Acyl Chloride: 6-Chlorohexanoyl chloride is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
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Addition of Chlorobenzene: Chlorobenzene is added to the dropping funnel and then added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of crushed ice, followed by concentrated HCl. This will decompose the aluminum chloride complex.
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Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
Workflow Diagram:
Analytical Data (Based on Analogous Compounds)
Due to the limited availability of specific spectral data for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane in the public domain, the following interpretations are based on data from closely related compounds and the expected spectral characteristics.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.4-8.0 ppm as two doublets. The methylene protons of the hexanoyl chain will appear as multiplets in the upfield region (δ 1.5-3.1 ppm). The methylene group adjacent to the carbonyl will be the most downfield-shifted, while the methylene group attached to the chlorine atom will also be downfield relative to the other methylene groups.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 198-200 ppm. The aromatic carbons will appear in the δ 128-140 ppm region. The carbons of the alkyl chain will be observed in the upfield region, with the carbon attached to the chlorine atom typically appearing around δ 45 ppm.
4.2. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.0398 g/mol for the most abundant isotopes). Due to the presence of two chlorine atoms, characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve cleavage at the acyl-aryl bond and within the alkyl chain.
4.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Potential Biological Activity and Applications
5.1. Antimicrobial Activity
Halogenated ketones and chalcones have been reported to exhibit antimicrobial properties. The presence of the chlorophenyl and chloroalkyl moieties may confer antibacterial and antifungal activities. Further screening against a panel of pathogenic bacteria and fungi would be necessary to validate this potential.
5.2. Cytotoxic and Anticancer Potential
Chlorophenyl ketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. For instance, some chloromethyl ketone derivatives are known inhibitors of human chymase.[5] Structure-activity relationship studies of a series of haloalkanoylbenzene derivatives could elucidate the key structural features for cytotoxic activity.
Logical Relationship of Potential Biological Evaluation:
References
- 1. doubtnut.com [doubtnut.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
